molecular formula C19H21N3O2S B4679754 3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

Cat. No.: B4679754
M. Wt: 355.5 g/mol
InChI Key: LPPPKGHJKLGCSI-UHFFFAOYSA-N
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Description

3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a triazole ring, an ethoxyphenyl group, and a sulfanyl methyl ether moiety

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-24-16-10-8-15(9-11-16)18-20-21-19(22(18)2)25-13-14-6-5-7-17(12-14)23-3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPPKGHJKLGCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The ethoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the sulfanyl methyl ether moiety through a thiol-etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the ethoxy group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity, while the sulfanyl methyl ether moiety can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXYPHENYL-4-METHYL-1,2,4-TRIAZOLE: Similar structure but lacks the sulfanyl methyl ether moiety.

    5-(4-ETHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE: Similar structure but lacks the sulfanyl methyl ether moiety.

    3-(4-ETHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE: Similar structure but lacks the sulfanyl methyl ether moiety.

Uniqueness

The presence of the sulfanyl methyl ether moiety in 3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
3-({[5-(4-ETHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

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